4-Chloro-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine
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Overview
Description
4-Chloro-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that contains both a pyrazole and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine typically involves the formation of the pyrazole and triazole rings followed by their coupling. One common method involves the reaction of 4-chloro-3-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The triazole ring can be synthesized via a click reaction between an alkyne and an azide. The final step involves coupling the pyrazole and triazole rings under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide and potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
4-Chloro-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Agrochemicals: The compound is explored for its use as a pesticide or herbicide.
Materials Science: It is investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Chloro-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The triazole and pyrazole rings play a crucial role in binding to these targets and disrupting their function .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazole: A simple triazole compound with similar biological activities.
1H-Pyrazole: A basic pyrazole compound with various applications in medicinal chemistry.
4-Chloro-1H-pyrazole: A chlorinated pyrazole with potential antimicrobial properties.
Uniqueness
4-Chloro-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine is unique due to the combination of both triazole and pyrazole rings, which may confer enhanced biological activity and specificity compared to simpler compounds .
Properties
Molecular Formula |
C7H9ClN6 |
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Molecular Weight |
212.64 g/mol |
IUPAC Name |
4-chloro-1-[(2-methyltriazol-4-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C7H9ClN6/c1-13-10-2-5(11-13)3-14-4-6(8)7(9)12-14/h2,4H,3H2,1H3,(H2,9,12) |
InChI Key |
VTWGMODRAYVRHD-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=CC(=N1)CN2C=C(C(=N2)N)Cl |
Origin of Product |
United States |
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